3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with chlorine, fluorine, and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form the sulfonamide.
Substitution: Chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can occur at the nitro group if present as an intermediate.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like chlorine gas or fluorine gas, and nucleophiles like cyclohexylamine.
Major Products:
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonamide groups.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs, particularly as enzyme inhibitors.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
- N-Fluorobenzenesulfonimide
- N-Chlorobenzenesulfonamide
- N-Cyclohexylbenzenesulfonamide
Comparison:
- N-Fluorobenzenesulfonimide: Known for its use as an electrophilic fluorinating agent. It differs from 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide in its lack of chlorine and cyclohexyl groups.
- N-Chlorobenzenesulfonamide: Similar in having a chlorine atom but lacks the fluorine and cyclohexyl groups.
- N-Cyclohexylbenzenesulfonamide: Contains the cyclohexyl group but lacks the chlorine and fluorine atoms.
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFMPYYENCBDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.